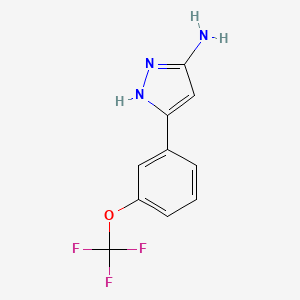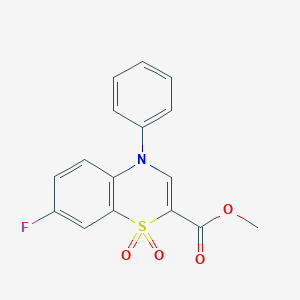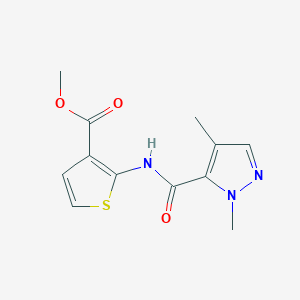
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD173074 has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Framework Structures
Pyridine derivatives, including compounds structurally similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been extensively studied for their reactivity towards metal salts, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, reactions of pyridine-based ligands with Zn(II) salts in the presence of pyridine can result in the formation of zigzag coordination polymers, where the pyridine molecules coordinate to each Zn(II) ion, giving it hexacoordination. These structures can vary significantly depending on the presence of additional ligands and the metal ions used, showcasing the versatility of pyridine derivatives in constructing complex coordination architectures (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis of Complex Molecules
Pyridine and its derivatives serve as crucial intermediates in the synthesis of complex molecules. For example, 2,6-di(pyrazol-1-yl)pyridine derivatives, related to the core structure of 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications highlight the role of pyridine derivatives in the synthesis of functional materials and biologically relevant compounds (Halcrow, 2005).
Photocatalytic Applications
The photocatalytic degradation of pyridine compounds in water, including those structurally related to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, has been investigated to address environmental concerns. Pyridine derivatives, due to their structural similarity to many pesticides, can be efficiently degraded using photocatalysis over TiO2. This process leads to the formation of less harmful intermediates and eventually to mineralization, showcasing the potential of pyridine derivatives in environmental remediation applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Drug Delivery Systems
Pyridine derivatives, similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have found applications in drug delivery systems. For instance, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates the potential of pyridine-based compounds in delivering biologically active molecules. This approach allows for the controlled release of drugs and increases their solubility and bioavailability, highlighting the importance of pyridine derivatives in pharmaceutical sciences (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Propiedades
IUPAC Name |
2-pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-3-4-11(15)17-12(10)13(18)20-7-6-19-9-2-1-5-16-8-9/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHMTNCLPZUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)ethyl 3,6-dichloropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
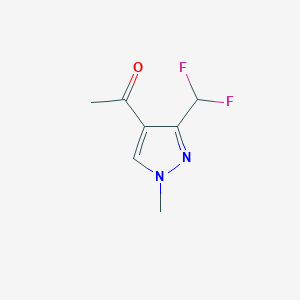
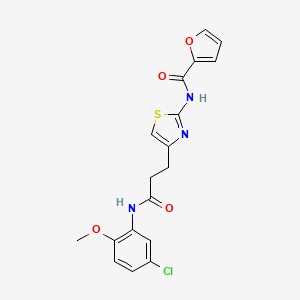

![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)
![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)
